5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide
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Overview
Description
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide, also known as MT-45, is a synthetic opioid that was first synthesized in the late 1970s. It was initially developed as a potential painkiller, but its use was never approved for human consumption due to its high potential for abuse and addiction. Despite this, MT-45 has gained popularity as a designer drug and has been associated with numerous cases of overdose and death.
Mechanism of Action
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception and mood. By binding to these receptors, 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide can produce analgesic effects and feelings of euphoria and relaxation. However, it can also lead to respiratory depression, which can be fatal in high doses.
Biochemical and Physiological Effects
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase dopamine release in the brain, which is responsible for its euphoric effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide in lab experiments is its strong analgesic effects, which can be useful in studying pain perception and management. However, its high potential for abuse and addiction makes it difficult to use in human studies, and its toxicity and potential for overdose make it dangerous to handle.
Future Directions
Despite its potential therapeutic applications, the high potential for abuse and addiction associated with 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide makes it unlikely to be approved for medical use. Future research should focus on developing safer and more effective painkillers that do not have the same addictive properties as opioids like 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide. Additionally, more research is needed to understand the mechanisms underlying the addictive properties of opioids and to develop new treatments for opioid addiction.
Synthesis Methods
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide is synthesized by reacting 2-phenethylamine with 2-thiophene carboxylic acid to form the intermediate compound 2-(2-thiophen-2-yl-ethyl)phenethylamine. The intermediate compound is then reacted with methyl isocyanate and 4-chlorobenzoyl chloride to form the final product, 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide.
Scientific Research Applications
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide has been primarily used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to have strong analgesic effects, similar to other opioids such as morphine and fentanyl. However, due to its high potential for abuse and addiction, it has not been approved for medical use.
properties
IUPAC Name |
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-15(16(20)18-10-9-14-8-5-11-22-14)19-17(21-12)13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQREZCSEOJDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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